![molecular formula C19H18N4O2 B498569 {2-[(2-etil-1H-bencimidazol-1-il)metil]-1H-bencimidazol-1-il}ácido acético CAS No. 891450-15-0](/img/structure/B498569.png)

{2-[(2-etil-1H-bencimidazol-1-il)metil]-1H-bencimidazol-1-il}ácido acético

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

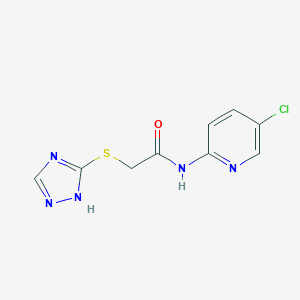

This compound is a derivative of benzimidazole . Experimental and theoretical investigations on the optimized geometrical structure, electronic and vibrational features of this compound have been conducted using the B3LYP/6-311++G(d,p) basis set .

Synthesis Analysis

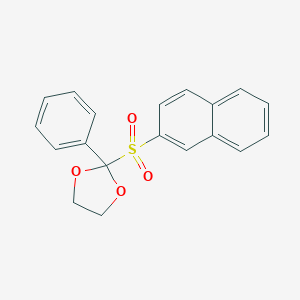

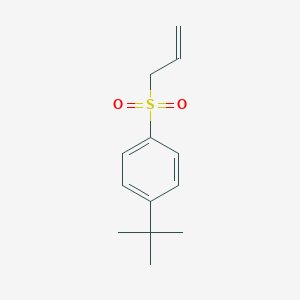

The original synthesis of this compound involves alkylation of 2-piperidinyl-1H-benzimidazole with a phenethyltosylate . The para position of the molecule is substituted with a dimethyloxazoline moiety serving as a masked carboxylic acid group .Molecular Structure Analysis

The optimized geometrical structure, electronic and vibrational features of this compound have been studied using the B3LYP/6-311++G(d,p) basis set . The UV-vis spectrum of this compound, as well as effects of solvents, have been investigated . The calculated HOMO and LUMO energies reveal that charge transfer happens within the molecule .Chemical Reactions Analysis

The original synthesis of this compound involves alkylation of 2-piperidinyl-1H-benzimidazole with a phenethyltosylate . The para position of the molecule is substituted with a dimethyloxazoline moiety serving as a masked carboxylic acid group .Physical And Chemical Properties Analysis

The compound has a molecular weight of 334.37 . Experimental and theoretical investigations on the optimized geometrical structure, electronic and vibrational features of this compound have been conducted .Aplicaciones Científicas De Investigación

- Compuesto Líder: El ácido bencimidazol acético sirve como un compuesto líder prometedor para el desarrollo de nuevos fármacos. Los investigadores han explorado su potencial en terapias antivirales, anticancerígenas y antibacterianas .

Química Medicinal y Desarrollo de Fármacos

Actividades Antiprotozoarias y Antituberculosas

En resumen, el ácido bencimidazol acético y sus derivados ofrecen un amplio panorama para la exploración científica, que abarca el desarrollo de fármacos, la investigación antiviral, la terapia contra el cáncer, los agentes antibacterianos, las aplicaciones antiinflamatorias y los estudios antiprotozoarios. Sus diversas propiedades los convierten en herramientas valiosas para el avance de la ciencia médica . ¡Si necesitas más detalles o tienes más preguntas, no dudes en preguntar! 😊

Mecanismo De Acción

Target of Action

The primary targets of benzimidazole derivatives often vary, but they commonly interact with cellular proteins or enzymes. For instance, benzimidazole compounds have been studied for their antimicrobial, anticancer, antiviral, and antiparasitic activities . Let’s assume our compound interacts with a specific protein or enzyme.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The use of {2-[(2-ethyl-1H-benzimidazol-1-yl)methyl]-1H-benzimidazol-1-yl}acetic acid in the laboratory has several advantages. It is a stable compound and is easy to handle. It is also a good starting material for the synthesis of a variety of compounds. However, it is important to note that it is a relatively expensive compound, and it is not as widely available as other compounds.

Direcciones Futuras

There are several potential future directions for the use of {2-[(2-ethyl-1H-benzimidazol-1-yl)methyl]-1H-benzimidazol-1-yl}acetic acid. It could be further studied for its potential therapeutic applications, such as its antioxidant effects. It could also be used as a starting material for the synthesis of more complex compounds, such as peptides and proteins. In addition, it could be used to synthesize polymers, such as polyurethanes and polyesters, and nanomaterials. Finally, it could be further studied for its potential use in drug delivery systems.

Métodos De Síntesis

{2-[(2-ethyl-1H-benzimidazol-1-yl)methyl]-1H-benzimidazol-1-yl}acetic acid can be synthesized by a two-step procedure involving the reaction of 2-ethyl-1H-benzimidazole-1-carboxylic acid with methyl iodide in the presence of potassium carbonate, followed by the reaction of the resulting product with pyridine. The first step involves the formation of a salt of the acid, which is then reacted with pyridine to form the desired product. The reaction is carried out in a solvent such as dimethylformamide (DMF) or N,N-dimethylacetamide (DMA) at temperatures of around 70°C.

Propiedades

IUPAC Name |

2-[2-[(2-ethylbenzimidazol-1-yl)methyl]benzimidazol-1-yl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O2/c1-2-17-20-13-7-3-5-9-15(13)22(17)11-18-21-14-8-4-6-10-16(14)23(18)12-19(24)25/h3-10H,2,11-12H2,1H3,(H,24,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSFSNDSSFDZKGM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=CC=CC=C2N1CC3=NC4=CC=CC=C4N3CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B498487.png)

![2-[(4,5-dimethyl-1-phenyl-1H-imidazol-2-yl)sulfanyl]-N-(2-pyridinyl)acetamide](/img/structure/B498488.png)

![1,3-Benzothiazol-2-yl 2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)propyl sulfone](/img/structure/B498489.png)

![N-[3-chloro-2-(1-piperidinyl)phenyl]-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B498491.png)

![N-[3-chloro-2-(4-morpholinyl)phenyl]-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B498494.png)

![4-[(5-Methyl-6-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-2-butyn-1-ol](/img/structure/B498499.png)

![2-{[4-cyclohexyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B498500.png)

![N-(3,5-dimethoxyphenyl)-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B498504.png)